molecular formula C16H16O8 B1649312 3-Caffeoylshikimic acid CAS No. 180981-12-8

3-Caffeoylshikimic acid

Cat. No. B1649312
CAS RN: 180981-12-8
M. Wt: 336.29 g/mol
InChI Key: MRDAXWGGWWDUKL-VKJPNVGWSA-N
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Description

3-Caffeoylshikimic acid (3-CSA) is a naturally occurring compound found in many plants, including coffee, tea, and fruits. It is a polyphenolic compound that belongs to the class of hydroxycinnamic acids. 3-CSA has been shown to possess various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.

Scientific Research Applications

Distribution in Plants

3-Caffeoylshikimic acid, a derivative of the shikimic acid pathway, is found in various plant species. Veit et al. (1992) identified 5-caffeoylshikimic acid in Equisetum arvense, noting its distribution among the Equisetaceae family and ferns (Veit, Weidner, Strack, Wray, Witte, & Czygan, 1992).

Biological Activity and Applications

Chlorogenic acid (CGA), a related compound, is known for its anti-oxidant, liver and kidney protective, anti-bacterial, anti-tumor, anti-inflammatory, and neuroprotective properties. Its applications in the food industry as additives and functional food materials have been highlighted by Wang et al. (2022) (Wang, Pan, Jiang, Chu, Gao, Jiang, Zhang, Chen, Luo, & Peng, 2022).

Biosynthesis and Evolution

The biosynthesis of caffeoylshikimic acid and its evolution have been studied by Petersen et al. (2009). They noted the role of hydroxycinnamoyltransferases and cytochrome P450 monooxygenases in its formation, suggesting an evolutionary link in phenolic ester metabolism (Petersen, Abdullah, Benner, Eberle, Gehlen, Hücherig, Janiak, Kim, Sander, Weitzel, & Wolters, 2009).

Role in Plant Defense

5-Caffeoylshikimic acid, found in the roots of date palms, has been identified as a compound toxic to fungi and implicated in plant resistance to diseases like fusarium wilt. This finding by Ziouti et al. (1996) underscores its potential role in plant defense mechanisms (Ziouti, Modafar, Mandili, boustani, & Macheix, 1996).

Pharmacological Potential

Habtemariam (2018) explored the potential of caffeic acid and its derivatives, including caffeoylshikimic acid, in treating dementia. Their study emphasized the importance of these compounds in neuroprotection and their potential therapeutic applications in Alzheimer’s and vascular dementia (Habtemariam, 2018).

properties

IUPAC Name

(3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxycyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O8/c17-10-3-1-8(5-11(10)18)2-4-14(20)24-13-7-9(16(22)23)6-12(19)15(13)21/h1-5,7,12-13,15,17-19,21H,6H2,(H,22,23)/b4-2+/t12-,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDAXWGGWWDUKL-VKJPNVGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C=C1C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-Caffeoylshikimic acid

CAS RN

180981-12-8
Record name 3-Caffeoylshikimic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180981128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-CAFFEOYLSHIKIMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K891CTV013
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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